

Pyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine-2-carbonyl chloride*

Cat. No.: B3041449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **pyridine-2-carbonyl chloride** hydrochloride, a key reagent in synthetic chemistry. It covers the fundamental chemical properties, applications, and a representative experimental protocol for its use in acylation reactions.

Chemical and Physical Properties

Pyridine-2-carbonyl chloride hydrochloride is a white crystalline solid utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} Its reactivity stems from the presence of a pyridine ring and a carbonyl chloride functional group.^[1]

Below is a summary of its key chemical identifiers and properties.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1] [2] [4] [5] [6]
Molecular Weight	178.01 g/mol	[2]
CAS Number	39901-94-5	[1] [2] [5] [6]
Appearance	White to off-white solid/powder	[1] [4] [5]
Purity	≥93%	[4] [6]
Storage Temperature	0-10°C	[1]
InChI Key	VIPHVHVAGBKHGR- UHFFFAOYSA-N	[4] [5]
Canonical SMILES	C1=CC=NC(=C1)C(=O)Cl.Cl	
Synonyms	2-Pyridinecarbonyl chloride hydrochloride, Picolinoyl chloride hydrochloride, 2- (Chlorocarbonyl)pyridine hydrochloride	[4]

Chemical Structure

The structure of **pyridine-2-carbonyl chloride** hydrochloride is fundamental to its reactivity. The diagram below illustrates its molecular composition.

Caption: Chemical structure of **Pyridine-2-carbonyl chloride** hydrochloride.

Applications in Organic Synthesis

Pyridine-2-carbonyl chloride hydrochloride is a crucial reagent in organic synthesis, primarily used for acylation reactions.[\[5\]](#) It serves as a precursor for introducing the picolinoyl group into various molecules. This is particularly valuable in the development of:

- Pharmaceuticals: It acts as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[\[3\]](#)[\[5\]](#)

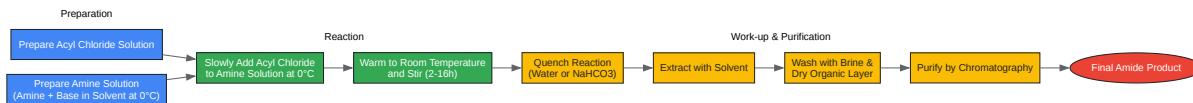
- Agrochemicals: The compound is also used in the formulation of agrochemicals for crop protection.[3][5]
- Complex Molecules: Its reactivity is harnessed to create complex molecular structures essential in materials science and chemical research.[3]

Representative Experimental Protocol: Amide Synthesis

The following is a general protocol for the acylation of a primary or secondary amine using **pyridine-2-carbonyl chloride** hydrochloride to form the corresponding amide. This procedure is adapted from standard acylation methodologies.

Materials:

- **Pyridine-2-carbonyl chloride** hydrochloride
- Primary or secondary amine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Tertiary amine base (e.g., triethylamine or pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, and dropping funnel


Procedure:

- Amine Solution Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous solvent (DCM or THF) at 0°C.
- Acylating Agent Preparation: In a separate flask, dissolve **pyridine-2-carbonyl chloride** hydrochloride (1.05 equivalents) in the same anhydrous solvent.

- Reaction: Slowly add the solution of **pyridine-2-carbonyl chloride** hydrochloride to the amine solution using a dropping funnel, while maintaining the temperature at 0°C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product can be purified by silica gel column chromatography.

Experimental Workflow: Amide Synthesis

The diagram below outlines the general workflow for the synthesis of an amide using **pyridine-2-carbonyl chloride** hydrochloride.

[Click to download full resolution via product page](#)

Caption: General workflow for amide synthesis via acylation.

Safety Information

Pyridine-2-carbonyl chloride hydrochloride is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).^[1] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Page loading... wap.guidechem.com
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. books.google.cn [books.google.cn]
- To cite this document: BenchChem. [Pyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3041449#pyridine-2-carbonyl-chloride-hydrochloride-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com